![molecular formula C17H19N5O2 B2358691 2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899996-02-2](/img/structure/B2358691.png)
2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
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Overview
Description
The compound “2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide” is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It is part of a group of compounds that exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .Molecular Structure Analysis
The molecular structure of this compound involves a dihydropyrimidine ring, which adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The compound is described as a yellow liquid in one of the papers . Its 1H NMR and LC-MS details are provided .Scientific Research Applications
CDK2 Inhibitors
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold, such as the one , have been discovered as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein that plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment .
Anticancer Agents
These compounds have shown superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . This suggests their potential as effective anticancer agents .
HepG-2 Inhibitors
The compounds also demonstrated moderate activity against HepG-2 (liver cancer) cells, with IC50 values ranging from 48-90 nM . This indicates their potential use in liver cancer treatment .
Molecular Docking
Molecular docking simulations of these compounds have confirmed their good fit into the CDK2 active site . This suggests their potential as drug candidates for diseases related to CDK2 .
Synthesis of Novel Compounds
The pyrazolo[3,4-d]pyrimidine scaffold serves as a basis for the synthesis of a wide range of novel compounds . These new compounds can be further tested for various biological activities .
Drug Design
The compounds’ suitable pharmacokinetic properties, as revealed by in silico ADMET studies and drug-likeness studies, suggest their potential in drug design .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-12(4-2)16(23)20-21-11-18-15-14(17(21)24)10-19-22(15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWCCGLSBHKTQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide |
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